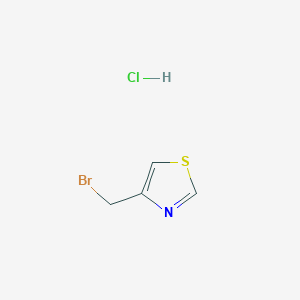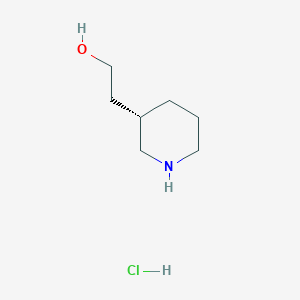![molecular formula C20H17NO3 B12860469 4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl structure, which includes an amino group, a benzyloxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of biphenyl to introduce nitro groups, followed by reduction to form the amino group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the biphenyl derivative. The carboxylic acid group is often introduced via oxidation of a methyl group attached to the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a key step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions are used to introduce the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Benzyloxy halides (e.g., benzyloxy chloride) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions include various substituted biphenyl derivatives, depending on the specific functional groups introduced or modified during the reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stable biphenyl core and reactive functional groups.
Mecanismo De Acción
The mechanism by which 4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, while the benzyloxy group can enhance lipophilicity, aiding in membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-[1,1’-biphenyl]-3-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.
2-Amino-4,4’-biphenyldicarboxylic acid: Contains an additional carboxylic acid group, which can influence its acidity and binding properties.
4-Benzyloxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the amino group, affecting its potential for forming hydrogen bonds and ionic interactions.
Uniqueness
4-Amino-2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, from chemical synthesis to potential pharmaceutical uses.
Propiedades
Fórmula molecular |
C20H17NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-amino-5-(2-phenylmethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H17NO3/c21-18-11-10-15(12-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13,21H2,(H,22,23) |
Clave InChI |
PHGHZTUOFSCHRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)


